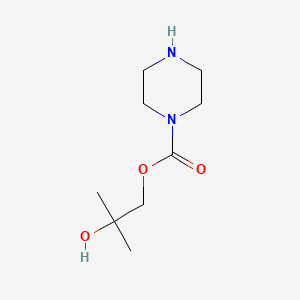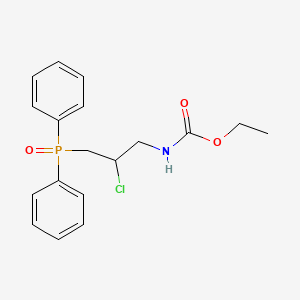![molecular formula C19H24ClNO4 B12009630 1-(4-Chlorophenoxy)-3-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-2-propanol](/img/structure/B12009630.png)
1-(4-Chlorophenoxy)-3-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-2-propanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-Chlorophenoxy)-3-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-2-propanol is a synthetic organic compound that features a chlorophenoxy group and a dimethoxyphenyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Chlorophenoxy)-3-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-2-propanol typically involves the following steps:
Formation of the Chlorophenoxy Intermediate: This can be achieved by reacting 4-chlorophenol with an appropriate alkylating agent under basic conditions.
Amination Reaction: The chlorophenoxy intermediate is then reacted with 2-(3,4-dimethoxyphenyl)ethylamine in the presence of a suitable catalyst to form the desired product.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
化学反应分析
Types of Reactions
1-(4-Chlorophenoxy)-3-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-2-propanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydroxide or other strong bases.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of ethers or other substituted phenoxy compounds.
科学研究应用
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Studied for its potential effects on biological systems, possibly as a beta-blocker.
Medicine: Potential therapeutic applications, particularly in cardiovascular diseases.
Industry: Used in the development of new materials or as a component in chemical manufacturing processes.
作用机制
The mechanism of action of 1-(4-Chlorophenoxy)-3-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-2-propanol would depend on its specific biological target. For example, if it acts as a beta-blocker, it would bind to beta-adrenergic receptors, inhibiting the action of epinephrine and norepinephrine, leading to decreased heart rate and blood pressure.
相似化合物的比较
Similar Compounds
Propranolol: A well-known beta-blocker with a similar structure.
Atenolol: Another beta-blocker with a different substitution pattern.
Metoprolol: A beta-blocker with a methoxy group instead of a dimethoxyphenyl group.
Uniqueness
1-(4-Chlorophenoxy)-3-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-2-propanol is unique due to its specific combination of chlorophenoxy and dimethoxyphenyl groups, which may confer distinct pharmacological properties compared to other beta-blockers.
属性
分子式 |
C19H24ClNO4 |
|---|---|
分子量 |
365.8 g/mol |
IUPAC 名称 |
1-(4-chlorophenoxy)-3-[2-(3,4-dimethoxyphenyl)ethylamino]propan-2-ol |
InChI |
InChI=1S/C19H24ClNO4/c1-23-18-8-3-14(11-19(18)24-2)9-10-21-12-16(22)13-25-17-6-4-15(20)5-7-17/h3-8,11,16,21-22H,9-10,12-13H2,1-2H3 |
InChI 键 |
BFGQRZAKGDVAPD-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C=C(C=C1)CCNCC(COC2=CC=C(C=C2)Cl)O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N'-[(E)-(2,3-dimethoxyphenyl)methylideneamino]-N-naphthalen-1-yloxamide](/img/structure/B12009563.png)
![5-(4-Methylphenyl)-4-{[(E)-(2,4,5-trimethoxyphenyl)methylidene]amino}-4H-1,2,4-triazol-3-YL hydrosulfide](/img/structure/B12009570.png)
![Methyl 2-oxo-3-oxabicyclo[3.1.0]hexane-1-carboxylate](/img/structure/B12009571.png)

![2-{[5-(4-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2-methylphenyl)methylidene]acetohydrazide](/img/structure/B12009578.png)




![(7E)-N-(4-methylphenyl)-7-[(4-methylphenyl)imino]-1,3,5-cycloheptatrien-1-amine](/img/structure/B12009610.png)


